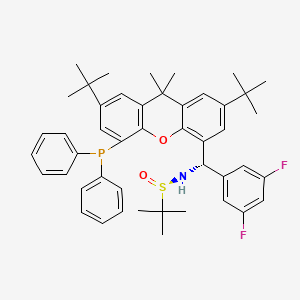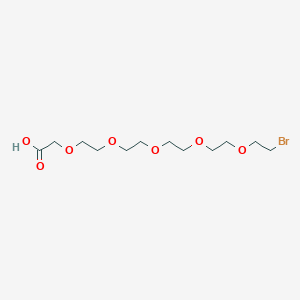
4-(1,10-Phenanthrolin-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,10-Phenanthrolin-5-yl)benzoic acid is a chemical compound with the molecular formula C19H12N2O2 and a molecular weight of 300.31 g/mol . It is a derivative of benzoic acid and phenanthroline, which are both well-known compounds in organic chemistry. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and phenanthroline, making it useful in various scientific and industrial applications.
準備方法
The synthesis of 4-(1,10-Phenanthrolin-5-yl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reaction, where 1,10-phenanthroline is reacted with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
4-(1,10-Phenanthrolin-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenanthroline moiety allows for substitution reactions, where different substituents can be introduced at specific positions on the phenanthroline ring.
科学的研究の応用
4-(1,10-Phenanthrolin-5-yl)benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(1,10-Phenanthrolin-5-yl)benzoic acid involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The phenanthroline moiety allows for intercalation between DNA bases, disrupting the normal function of DNA and leading to cell death in cancer cells . Additionally, the benzoic acid group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s overall activity.
類似化合物との比較
4-(1,10-Phenanthrolin-5-yl)benzoic acid can be compared to other similar compounds, such as:
4-(1,10-Phenanthrolin-6-yl)benzoic acid: This compound has a similar structure but with the phenanthroline moiety attached at a different position.
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid: This compound includes an imidazole ring fused to the phenanthroline moiety, which can alter its chemical and biological properties.
特性
IUPAC Name |
4-(1,10-phenanthrolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)13-7-5-12(6-8-13)16-11-14-3-1-9-20-17(14)18-15(16)4-2-10-21-18/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBWKSTPGMTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250382.png)
![(4R)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250388.png)






![[(2S)-oxetan-2-yl]methanamine;hydrochloride](/img/structure/B8250421.png)


